![molecular formula C20H26FN5O2S B2744212 N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 941992-36-5](/img/structure/B2744212.png)
N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[3-(diethylamino)propyl]-N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide” is a complex organic molecule. It contains several functional groups, including an amide group (oxamide), a diethylamino group, a fluorophenyl group, and a dihydrothienopyrazole group. These groups suggest that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core dihydrothienopyrazole structure, followed by the addition of the various functional groups. The exact synthesis route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The diethylamino group would likely impart basic properties to the molecule, while the amide group could participate in hydrogen bonding. The fluorophenyl group might contribute to the compound’s lipophilicity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The diethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Sensing Applications
A study focusing on a coumarin–pyrazolone probe highlighted its potential for sensitive detection of Cr3+ ions. The probe, synthesized through specific reactions, showcased a quick color response from fluorescent green to colorless upon complexation with Cr3+ ions, facilitating significant fluorescence quenching at 506 nm in dimethyl sulfoxide medium. Theoretical calculations confirmed these photophysical changes, with applications extending to the detection of Cr3+ in living cells, pointing towards its use in environmental monitoring and biological studies (Mani et al., 2018).
Heterocyclic Compound Synthesis
Research on the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has unearthed a novel potential antipsychotic agent that does not interact with dopamine receptors, unlike traditional antipsychotics. This discovery provides a new direction for developing antipsychotic medications with possibly fewer side effects and different mechanisms of action (Wise et al., 1987).
Antiviral Activity
A study presented a novel route to synthesizing benzamide-based 5-aminopyrazoles and their derivatives, revealing significant antiavian influenza virus activity among the synthesized compounds. This suggests potential therapeutic applications against bird flu influenza, marking a step forward in antiviral drug development (Hebishy et al., 2020).
Anticancer Research
Research on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues has shown promising anticancer activity across various cancer cell lines, including leukemia and breast cancer. This underscores the potential of these compounds in developing new anticancer therapies (Ahsan, 2012).
Neuropharmacological Applications
A study involving orexin-1 receptor mechanisms on compulsive food consumption demonstrated the role of selective antagonism at OX1R in binge eating, suggesting its potential as a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2S/c1-3-25(4-2)11-5-10-22-19(27)20(28)23-18-16-12-29-13-17(16)24-26(18)15-8-6-14(21)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZHEKFUUJEXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

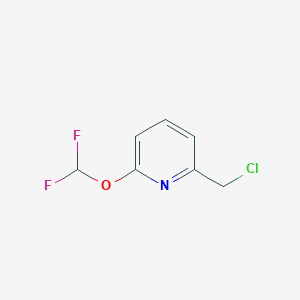
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)

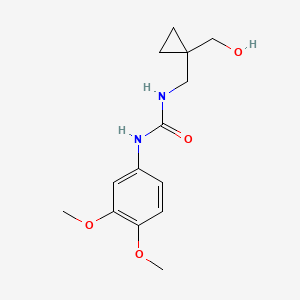
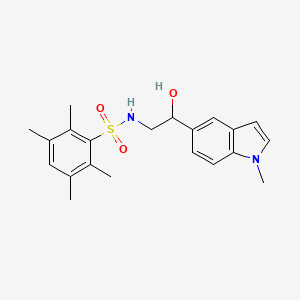
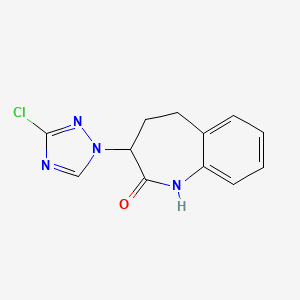
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
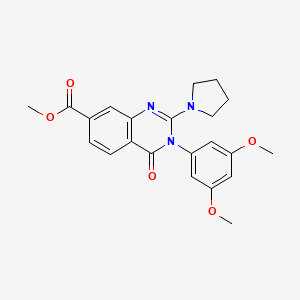

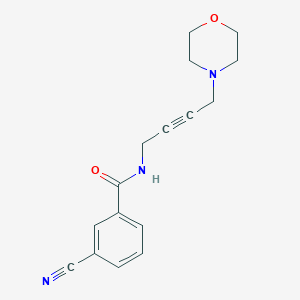

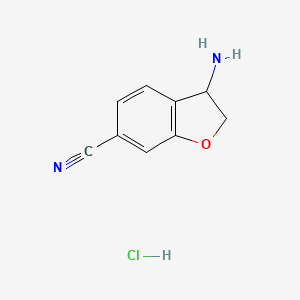
![3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2744149.png)
![3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2744150.png)